molecular formula C17H14BrNO2 B11071083 1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one

1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one

Cat. No.: B11071083
M. Wt: 344.2 g/mol
InChI Key: LPTVYKBATYMWCO-UHFFFAOYSA-N
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Description

1-(1-BENZOFURAN-2-YL)-3-(3-BROMOANILINO)-1-PROPANONE is a synthetic organic compound that features a benzofuran ring and a brominated aniline group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOFURAN-2-YL)-3-(3-BROMOANILINO)-1-PROPANONE typically involves the following steps:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Bromination: The aniline group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated aniline is then coupled with the benzofuran derivative using a suitable base and solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOFURAN-2-YL)-3-(3-BROMOANILINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, especially at the brominated aniline site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but can include oxidized or reduced derivatives, and various substituted products.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-(1-BENZOFURAN-2-YL)-3-(3-BROMOANILINO)-1-PROPANONE typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and brominated aniline group can interact with biological molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-BENZOFURAN-2-YL)-3-(4-BROMOANILINO)-1-PROPANONE: Similar structure but with bromine at a different position.

    1-(1-BENZOFURAN-2-YL)-3-(3-CHLOROANILINO)-1-PROPANONE: Chlorine instead of bromine.

    1-(1-BENZOFURAN-2-YL)-3-(3-FLUOROANILINO)-1-PROPANONE: Fluorine instead of bromine.

Uniqueness

1-(1-BENZOFURAN-2-YL)-3-(3-BROMOANILINO)-1-PROPANONE is unique due to the specific positioning of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(3-bromoanilino)propan-1-one

InChI

InChI=1S/C17H14BrNO2/c18-13-5-3-6-14(11-13)19-9-8-15(20)17-10-12-4-1-2-7-16(12)21-17/h1-7,10-11,19H,8-9H2

InChI Key

LPTVYKBATYMWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC(=CC=C3)Br

Origin of Product

United States

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